Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Vue d'ensemble

Description

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a specialty chemical compound primarily used in proteomics research. It has a molecular formula of C25H32NO7P and a molecular weight of 489.50 . This compound is notable for its role in peptide synthesis, where it serves as a building block for creating complex peptide structures.

Méthodes De Préparation

The synthesis of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves several steps. The starting material is typically L-lysine, which undergoes a series of reactions to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the diethyl phosphono group. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and diethyl phosphite . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures.

Analyse Des Réactions Chimiques

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the diethyl phosphono group.

Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group for further reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Ahx-P serves as a building block in the synthesis of peptides. Its incorporation into peptide chains allows for the introduction of phosphonated residues, which can modify the biochemical properties of the resulting peptides. This modification can enhance binding affinity and specificity towards biological targets, making it useful in drug design and development.

Neuropharmacology

The compound has shown potential as a selective inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system. By modulating glutamate signaling, Fmoc-Ahx-P could be investigated for therapeutic applications in neurological disorders such as epilepsy and neurodegenerative diseases .

Organic Synthesis

Fmoc-Ahx-P is utilized as an intermediate in various organic synthesis processes. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities. The compound's solubility in various solvents aids in its versatility during chemical reactions .

Case Study 1: Peptide Modifications

Research has demonstrated that incorporating Fmoc-Ahx-P into peptide sequences can significantly alter their pharmacokinetic properties. A study investigated the effects of phosphonated amino acids on peptide stability and bioactivity, revealing that peptides containing Fmoc-Ahx-P exhibited enhanced resistance to enzymatic degradation while maintaining receptor binding efficacy .

Case Study 2: Neuropharmacological Effects

In a series of experiments evaluating the neuropharmacological properties of Fmoc-Ahx-P, researchers found that it effectively inhibited glutamate uptake in neuronal cultures, leading to increased extracellular glutamate levels. This finding suggests its potential role as a tool for studying excitatory neurotransmission and its implications in neurotoxicity .

Mécanisme D'action

The mechanism of action of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amine functionality during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions or interactions. The diethyl phosphono group can also participate in various biochemical pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar compounds to Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include:

Fmoc-L-lysine: This compound lacks the diethyl phosphono group but is otherwise similar in structure and function.

Fmoc-L-2-amino-6-(O,O’-dimethyl-phosphono)hexanoic acid: This compound has a dimethyl phosphono group instead of a diethyl phosphono group, affecting its reactivity and solubility.

Fmoc-L-2-amino-6-(O,O’-dibenzyl-phosphono)hexanoic acid: The presence of a dibenzyl phosphono group makes this compound more hydrophobic and alters its chemical properties.

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is unique due to its specific combination of protecting groups and functional groups, making it highly versatile for various research applications.

Activité Biologique

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a phosphonated amino acid derivative that has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is particularly relevant in the fields of neuropharmacology and peptide synthesis, where it serves as a valuable building block for the development of bioactive peptides and as a tool for studying neurotransmitter systems.

Chemical Structure and Properties

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid features a phosphono group, which enhances its reactivity and biological interactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides stability during peptide synthesis, allowing for selective deprotection under mild conditions.

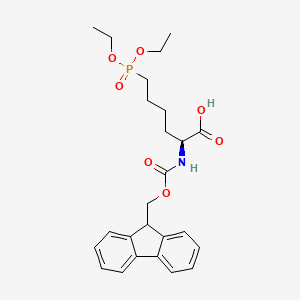

Structural Formula

The structural formula can be represented as follows:

This structure highlights the incorporation of a phosphono group at the sixth carbon of the hexanoic acid backbone, which is critical for its biological activity.

The biological activity of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system. Its phosphono group allows it to mimic certain neurotransmitters, influencing receptor activation and signal transduction pathways.

Neurotransmitter Interaction

Research indicates that this compound may act as an antagonist or modulator of glutamate receptors, which are pivotal in synaptic transmission and plasticity. Specifically, studies have shown that derivatives of 2-amino-6-phosphonohexanoic acid can inhibit NMDA receptor activity, potentially impacting neuronal function and behavior.

Pharmacological Effects

The pharmacological profile of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid includes:

- Antagonistic Activity : It exhibits antagonistic properties at NMDA receptors, which could be beneficial in conditions characterized by excessive glutamate activity, such as excitotoxicity.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating excitatory neurotransmission .

Case Studies

- Neuroprotection in Animal Models : In a study examining the effects of phosphonated amino acids on neuronal survival, Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid was administered to mice subjected to excitotoxic injury. Results indicated a significant reduction in neuronal death compared to control groups, highlighting its potential therapeutic application in neurodegenerative diseases.

- Peptide Synthesis Applications : The compound has been utilized in synthesizing modified peptides that target specific biological pathways. For instance, peptides incorporating this amino acid have shown enhanced binding affinity to glutamate receptors, suggesting its utility in drug design .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid compared to structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid | Phosphonated amino acid | NMDA receptor antagonist |

| 2-Amino-6-phosphonohexanoic acid | Similar structure without Fmoc | Selective inhibitor of excitatory amino acid transporter |

| Quisqualic Acid | Agonist at glutamate receptors | Broad receptor activity |

Propriétés

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGXRSOXBXZOL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.